molecular formula C13H17BrClNO2 B15225043 tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride

tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride

Cat. No.: B15225043
M. Wt: 334.63 g/mol
InChI Key: QEDRCTLSIIYDIN-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride is a chemical compound with the molecular formula C13H16BrNO2. It is an intermediate used in the synthesis of various pharmaceuticals and organic compounds. This compound is particularly noted for its role in the development of isothiazoloquinolones, which exhibit enhanced antistaphylococcal activities against multidrug-resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride typically involves the bromination of isoindoline derivatives followed by esterification. One common method includes the reaction of 5-bromoisoindoline with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindolines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds with potential therapeutic applications.

    Medicine: Plays a role in the synthesis of drugs targeting multidrug-resistant bacterial strains.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In the context of its use in pharmaceuticals, the compound acts as an inhibitor of dipeptidyl peptidase 8/9 (DPP8/9), enzymes involved in various biological processes. By inhibiting these enzymes, the compound can modulate cellular functions and exhibit therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-bromoisoindoline-2-carboxylate hydrochloride is unique due to its bromine atom, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in the development of pharmaceuticals and other organic compounds .

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H16BrNO2.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15;/h4-6H,7-8H2,1-3H3;1H

InChI Key

QEDRCTLSIIYDIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Br.Cl

Origin of Product

United States

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